2-Chloro-5-chloromethylpyridine hydrochloride
Description
Overview and Significance in Chemical Research
2-Chloro-5-chloromethylpyridine hydrochloride (CAS 82674-16-6) is a halogenated pyridine derivative that serves as a critical intermediate in synthetic organic chemistry. Its structural features—a pyridine ring substituted with chlorine and a chloromethyl group—make it a versatile building block for synthesizing neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiacloprid. The compound’s reactivity stems from the electron-withdrawing chlorine atoms and the electrophilic chloromethyl group, which facilitate nucleophilic substitution and coupling reactions. Industrial demand for this compound has driven advancements in synthesis methodologies, particularly in optimizing yield and minimizing isomer formation.
Nomenclature and Structural Classification
The systematic IUPAC name for this compound is 2-chloro-5-(chloromethyl)pyridine hydrochloride , reflecting its substitution pattern on the pyridine ring. Structurally, it belongs to the class of dihalogenated pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom and two chlorine substituents at positions 2 and 5. The chloromethyl group at position 5 introduces a reactive site for further functionalization, distinguishing it from simpler chloropyridines. Its hydrochloride form enhances stability and solubility in polar solvents, making it preferable for laboratory and industrial applications.
Molecular Composition and Isomeric Forms
The molecular formula of this compound is C₆H₆Cl₃N , with a molecular weight of 198.48 g/mol . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆Cl₃N |
| Exact Mass | 196.957 g/mol |
| XLogP3 | 3.28 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (pyridine N) |
Isomeric forms of chloromethylpyridines include 3-chloromethylpyridine and 4-chloromethylpyridine, which differ in the position of the chloromethyl group on the ring. These isomers exhibit distinct reactivity patterns due to variations in electronic and steric effects. For example, the 2-chloro-5-substituted isomer demonstrates higher regioselectivity in coupling reactions compared to its 3- and 4-substituted counterparts.
Historical Context in Pyridine Chemistry
The synthesis of chloromethylpyridines dates to the mid-20th century, with early methods relying on direct chlorination of picoline (methylpyridine) using chlorine gas or phosphorus oxychloride (POCl₃). However, these approaches suffered from low selectivity, yielding mixtures of mono- and polychlorinated byproducts. A breakthrough occurred in the 1990s with the development of Vilsmeier-Haack-type reactions, which utilized 2,4,6-triisopropyl-3-chlorobenzoyl chloride as a chlorinating agent to improve selectivity for the 2-chloro-5-chloromethyl isomer. Modern techniques employ microchannel reactors and continuous-flow systems to enhance reaction efficiency and scalability. These advancements underscore the compound’s evolving role in agrochemical and pharmaceutical manufacturing.
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under mild conditions. It avoids the use of chlorine gas and organic solvents, reducing hazardous waste and simplifying the process.
Reaction Conditions
- Starting Material: 2-chloro-5-methylpyridine
- Chlorinating Agent: Trichloroisocyanuric acid (TCCA)
- Temperature: 80–200 °C (preferably 90–130 °C)
- Pressure: Atmospheric or slight vacuum
- Reaction Monitoring: Gas chromatography to track conversion (~50% conversion marks reaction endpoint)
- Molar Ratio: TCCA at 0.16–0.20 molar equivalents relative to 2-chloro-5-methylpyridine
Process Highlights
- No solvent required, avoiding neutralization and water washing steps.
- No hydrogen chloride gas is generated.
- Cyanuric acid byproduct can be recycled to regenerate TCCA.
- Product mixture contains 2-chloro-5-chloromethylpyridine (~50%), 2-chloro-5-dichloromethylpyridine (~45%), and unreacted starting material (~5%), which can be separated by rectification.
Advantages
- Safer than chlorine gas methods.
- Environmentally friendly with minimal waste.
- High selectivity and yield.
| Parameter | Value/Range |
|---|---|
| Temperature | 80–200 °C (optimum 90–130 °C) |
| TCCA Molar Ratio | 0.16–0.20 equivalents |
| Pressure | Atmospheric or slight vacuum |
| Conversion Endpoint | ~50% (monitored by GC) |
| Product Composition | 50% chloromethylpyridine, 45% dichloromethylpyridine, 5% starting material |
Cyclization Route via Chlorinated Intermediates Using Phosphorus-Based Chlorinating Agents
Overview
This method synthesizes 2-chloro-5-chloromethylpyridine via a cyclization reaction involving chlorination addition followed by cyclization using phosphorus oxychloride or related reagents. The process typically uses N,N-dimethylformamide (DMF) as solvent and chlorine gas for chlorination.
Reaction Steps
-
- Intermediate III (precursor compound) is chlorinated in DMF at -5 to 25 °C using chlorine gas.
- Chlorine is introduced in a controlled manner, followed by an additional 1-hour reaction to ensure completion.
- Excess chlorine is removed under reduced pressure.
-
- The chlorinated intermediate IV in DMF is reacted with a chlorinating cyclization reagent such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, or thionyl chloride.
- Solvents like toluene or chlorobenzene are used.
- Reaction proceeds under heating with catalysts (organic bases or hydrogen halides).
- The reaction is monitored until intermediate IV content is below 0.5%.
- The product is isolated by quenching with water, extraction, neutralization, washing, and solvent removal.
- Final purification by distillation yields >95% pure 2-chloro-5-chloromethylpyridine.
Key Parameters
| Parameter | Range/Value |
|---|---|
| Chlorination Temperature | -5 to 25 °C |
| DMF to Intermediate IV Molar Ratio | 0.05–1.7 (optimal 0.1–0.5) |
| Cyclization Reagent Molar Ratio | 0.2–1.1 (optimal 0.3–0.8) |
| Solvents | DMF, toluene, chlorobenzene, dichloroethane, petroleum ether |
| Reaction Time (chlorination) | ~1 hour after chlorine addition |
| Product Purity | >95% by distillation |
Advantages
- Avoids by-products common in direct chlorination.
- High purity product.
- Well-established industrial applicability.
Phosgene-Based Cyclization from 2-Chloro-2-chloromethyl-4-cyanobutanal
Overview
This method synthesizes 2-chloro-5-chloromethylpyridine by cyclization of 2-chloro-2-chloromethyl-4-cyanobutanal using phosgene in toluene.
Reaction Conditions
- Starting Material: 2-chloro-2-chloromethyl-4-cyanobutanal
- Reagent: Solid phosgene in toluene
- Temperature: 50 °C
- Reaction Time: 5–6 hours
Process Details
- The aldehyde is dissolved in toluene and reacted with phosgene.
- After reaction, product crystallizes upon cooling.
- Yield reported: 97% of 2-chloro-5-chloromethylpyridine.
- Product used as intermediate for synthesis of acetamiprid (an insecticide).
Multi-Step Synthesis Starting from Nicotinic Acid
Overview
This classical synthetic route involves multiple steps starting from nicotinic acid:
- Conversion of nicotinic acid to 3-trichloromethylpyridine with phosphorus pentachloride.
- Reaction with alkali metal alkoxide to form pyridine ether acetal.
- Acid hydrolysis to produce pyridone aldehyde.
- Hydrogenation of pyridone aldehyde to pyridylmethanol.
- Chlorination of pyridylmethanol with phosphorus pentachloride and phosphorus oxychloride to yield 2-chloro-5-chloromethylpyridine.
Reaction Highlights
- Each step involves isolation and purification.
- Final chlorination step yields 96% theoretical yield of product.
- The process requires careful control of reaction conditions and catalysts.
| Step | Reaction Type | Key Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | Phosphorus pentachloride, nicotinic acid | Not specified |
| 2 | Alkoxide reaction | Alkali metal alkoxide (R-O-M) | Not specified |
| 3 | Acid hydrolysis | Dilute aqueous acid | 81 |
| 4 | Hydrogenation | Raney nickel, H2, 80 °C, 30 bar | 78 |
| 5 | Chlorination | Phosphorus pentachloride, phosphorus oxychloride, reflux 7 h | 96 |
Advantages
- Well-characterized, classical approach.
- High yields in final steps.
- Suitable for detailed mechanistic studies.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| TCCA-Initiated Chlorination | 2-chloro-5-methylpyridine, TCCA | 90–130 °C, atmospheric pressure | High (not explicitly stated) | Solvent-free, no HCl gas, recyclable byproducts | Requires precise temperature control |
| Cyclization with Phosphorus Reagents | Chlorinated intermediate, POCl3, PCl3, phosgene, DMF | -5 to 25 °C chlorination, heating cyclization | >95 | High purity, industrially scalable | Use of toxic chlorinating agents |
| Phosgene Cyclization from Cyanobutanal | Solid phosgene, toluene | 50 °C, 5–6 h | 97 | High yield, straightforward | Use of phosgene, toxic reagent |
| Multi-Step from Nicotinic Acid | Phosphorus pentachloride, alkoxide, Raney Ni, POCl3 | Various, reflux and hydrogenation | Up to 96 | Well-known, high yield | Multi-step, longer process |
Research Findings and Notes
- The TCCA method (patent CN104086480A) offers an environmentally friendlier alternative to chlorine gas methods, avoiding hazardous waste and simplifying downstream processing.
- The cyclization approach using phosphorus oxychloride and related reagents (patent WO2012048502A1) innovates on chlorination and cyclization steps, optimizing solvent ratios and reaction temperatures for improved yields and purity.
- Phosgene-based cyclization (ChemicalBook synthesis) provides a high-yield route suitable for industrial scale but requires careful handling of toxic reagents.
- The multi-step synthesis from nicotinic acid (patent US4958025A) is a classical route with detailed mechanistic steps and high overall yields, suitable for research and development contexts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement with various reagents:
Key observations:
-
Potassium carbonate or hydroxide facilitates deprotonation, enhancing nucleophilic attack on the chloromethyl group .
-
Steric hindrance from the pyridine ring influences reaction rates and yields .
Chlorination and Halogenation
Further chlorination occurs under radical or catalytic conditions:
Mechanistic insights:
-
Manganese dioxide and iron(III) chloride act as radical initiators for side-chain chlorination .
-
Copper oxide catalyzes ring chlorination at elevated temperatures .
Bromination Reactions
The chloromethyl group is replaced by bromine under acidic conditions:
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| HBr (25% solution) | Toluene, 90–100°C, 10h | 93% | 2-Bromo-5-bromomethylpyridine |
High-Temperature Functionalization
Pyridine ring stability allows harsh conditions for derivatization:
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Fluorination | HF, SbCl₅, 200°C, 30h | 63.2% yield of trifluoromethyl analog | |
| Chloro-dehydroxylation | POCl₃ or phosgene | Simultaneous Cl substitution at 2-position |
Reaction with Acids and Buffers
Controlled pH environments optimize specific pathways:
| Condition | Outcome | Application | Source |
|---|---|---|---|
| pH 4–5 buffer | Reduced byproducts in chlorination | Synthesis optimization | |
| Dilute aqueous acid | Cleavage of acetal/ether groups | Deprotection strategies |
Critical Analysis of Methodologies
-
Solvent Effects : Acetonitrile and DMF are preferred for polar reactions, while toluene or dichloroethane are used for non-polar systems .
-
Catalyst Efficiency : Copper oxide (10 wt%) achieves higher selectivity in large-scale chlorinations compared to MnO₂/FeCl₃ .
-
Byproduct Mitigation : Buffering at pH 4–5 during synthesis reduces tar formation, improving yields to ~90% .
For safety, note that the compound causes severe skin/eye burns and requires handling under inert atmospheres due to moisture sensitivity .
Scientific Research Applications
Chemical Synthesis
1. Intermediate for Agrochemicals:
2-Chloro-5-chloromethylpyridine hydrochloride serves as a key intermediate in the production of various nicotinoid insecticides. These include well-known compounds such as acetamiprid and imidacloprid, which are widely used in agriculture for pest control. The compound's structure allows for further functionalization, making it versatile in synthetic pathways.
2. Synthesis Processes:
The preparation of 2-chloro-5-chloromethylpyridine can be achieved through several methods:
- Chlorination Reactions: Direct chlorination of 2-chloro-5-methylpyridine using chlorine gas or trichloroisocyanuric acid has been documented. This method is advantageous due to its relatively straightforward procedure and high yields (up to 90%) under controlled conditions .
- Multi-step Synthesis: More complex synthesis routes involve converting 2-chloropyridine derivatives into the desired chloromethyl compound through a series of reactions including esterification and reduction processes .
1. Toxicological Studies:
Research has indicated that this compound exhibits cytotoxic and potential carcinogenic properties. A bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that prolonged exposure to this compound could lead to adverse health effects, including tumor development . The compound was administered at varying dosages over an extended period, highlighting the need for careful handling and regulation in laboratory settings.
2. Mechanism of Action:
The biological activity of 2-chloro-5-chloromethylpyridine is attributed to its ability to interact with DNA, causing mutations that may lead to carcinogenesis. This interaction underscores the importance of understanding the compound's biochemical pathways for both safety assessments and therapeutic applications .
Environmental Considerations
1. Environmental Impact:
As a chemical intermediate used predominantly in agricultural formulations, the environmental fate of 2-chloro-5-chloromethylpyridine is crucial. Its potential toxicity to non-target organisms raises concerns regarding its persistence in ecosystems and bioaccumulation . Regulatory bodies are increasingly focusing on the environmental implications of such compounds, necessitating thorough risk assessments.
2. Sustainable Practices:
Efforts are being made to develop more environmentally friendly synthesis methods that minimize waste and reduce hazardous byproducts. For instance, alternative chlorination techniques that avoid excessive use of chlorine gas are being explored to enhance safety and sustainability in production processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 2-Chloro-5-chloromethylpyridine | C₆H₅Cl₂N | Chloro, chloromethyl | Pyridine ring with Cl at C2, CH₂Cl at C5 |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | Chloro, amino | Pyridine ring with Cl at C5, NH₂ at C2 |
| 5-(Chloromethyl)-2-methoxypyridine | C₇H₈ClNO | Chloromethyl, methoxy | Methoxy at C2, CH₂Cl at C5 |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | Chloro, amino | Cl at C2, NH₂ at C3 |
Key Insights :
- Chloromethyl vs. Amino Groups: CCMP’s chloromethyl group enables alkylation reactions critical for pesticide synthesis, while amino derivatives (e.g., 2-amino-5-chloropyridine) are used in pharmaceuticals .
- Methoxy Substitution : 5-(Chloromethyl)-2-methoxypyridine’s methoxy group increases steric hindrance, reducing reactivity compared to CCMP .
Key Insights :
Key Insights :
Biological Activity
2-Chloro-5-chloromethylpyridine hydrochloride (CAS No. 82674-16-6) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
The compound features a pyridine ring substituted with chloromethyl groups, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 164.03 g/mol. The presence of chlorine atoms enhances its electrophilic character, making it useful in various chemical reactions.
1. Carcinogenic Potential
Research conducted by the National Cancer Institute assessed the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved administering the compound via gavage at varying dosages over an extended period (99 weeks). The results indicated no significant positive associations between the dosages administered and mortality or tumor incidence, although a slight trend towards increased subcutaneous fibromas in male rats was observed .
| Species | Dosage (mg/kg) | Observations |
|---|---|---|
| Rats | 150 (high), 75 (low) | No significant tumor incidence; slight body weight depression |
| Mice | 250 (high), 125 (low) | No significant tumor incidence; slight body weight depression |
2. Nematocidal Activity
The compound has demonstrated nematocidal properties, particularly against root knot nematodes affecting tomato plants. This suggests potential agricultural applications as a pesticide, inhibiting nematode development effectively.
3. Cytotoxic Effects
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. This property positions it as a candidate for further exploration in medicinal chemistry for anticancer drug development.
Case Study: Genotoxicity Assessment
A study focused on the genotoxicity of this compound revealed that it could induce mutations in mammalian cell lines under specific conditions. The findings highlighted the necessity for careful handling and further investigation into its safety profile for human exposure .
Research on Interactions with Biological Systems
Several studies have explored how this compound interacts with biological systems:
- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes selectively, which could be advantageous in drug metabolism modulation.
- Cellular Mechanisms : The compound influences cell signaling pathways and gene expression, indicating its potential to affect various cellular processes.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| 2-Picolyl chloride | Chloromethyl group | Used as a reagent in organic synthesis |
| 3-(Chloromethyl)pyridine | Different substitution pattern | Exhibits different reactivity patterns |
| Pyridinium chloride | Lacks chloromethyl | More stable; primarily used as a salt |
| 4-Chloromethylpyridine | Different substitution pattern | Potentially different biological activity |
Q & A
Q. Which analytical techniques are most effective for structural and purity characterization?
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
